2C-B-Butterfly

Description

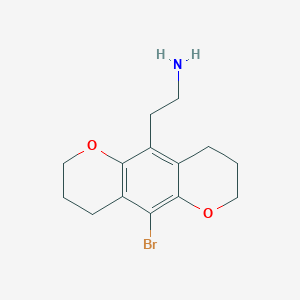

Structure

3D Structure

Properties

CAS No. |

502659-24-7 |

|---|---|

Molecular Formula |

C14H18BrNO2 |

Molecular Weight |

312.20 g/mol |

IUPAC Name |

2-(5-bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-10-yl)ethanamine |

InChI |

InChI=1S/C14H18BrNO2/c15-12-11-4-2-7-17-13(11)10(5-6-16)9-3-1-8-18-14(9)12/h1-8,16H2 |

InChI Key |

PAFZDNLBBBZEKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(CCCO3)C(=C2OC1)Br)CCN |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 2C-B-Butterfly: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of 2C-B-BUTTERFLY, a conformationally-restricted phenethylamine (B48288) analog. First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, this compound has garnered interest within the scientific community for its notable selectivity for the serotonin (B10506) 5-HT2C receptor over the 5-HT2A receptor. This document details the historical context of its development, provides a theoretical synthesis pathway based on available literature, and presents its known receptor binding affinities. Furthermore, it elucidates the primary signaling pathway associated with its presumed mechanism of action.

Discovery and Historical Context

This compound, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, was first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[1][2][3] It emerged from research efforts focused on developing ring-expanded, conformationally-restricted analogs of the psychedelic phenethylamine 2C-B to probe the steric and conformational requirements of serotonin 5-HT2A and 5-HT2C receptors. As a homolog of the more well-known 2C-B-FLY, this compound's defining structural feature is the incorporation of the methoxy (B1213986) groups of 2C-B into a hexahydrobenzodipyran ring system.[1] This rigid structure imparts a higher selectivity for the 5-HT2C receptor compared to the 5-HT2A receptor, making it a valuable tool for differentiating the roles of these receptor subtypes in neurotransmission.[1][3]

Synthesis

A retrosynthetic analysis suggests a convergent synthesis approach. The core structure is the phenethylamine 2C-B, which can be synthesized from 2,5-dimethoxybenzaldehyde. This aldehyde undergoes a Henry condensation with nitromethane (B149229) to form the corresponding nitrostyrene, which is then reduced to the amine. Subsequent bromination yields 2C-B. The "BUTTERFLY" portion of the molecule, the hexahydrobenzodipyran ring system, would be constructed separately and then coupled with the phenethylamine moiety.

Theoretical Synthesis Workflow

Caption: A logical workflow for the theoretical synthesis of this compound.

Quantitative Data: Receptor Binding Affinity

The primary pharmacological characteristic of this compound is its affinity for serotonin receptors, particularly the 5-HT2 subtype. The available data indicates a high affinity for the 5-HT2A receptor and a notable selectivity for the 5-HT2C receptor.

| Compound | Receptor | Ki (nM) |

| This compound | 5-HT2A | 1.76[1] |

| This compound | 5-HT2C | Higher affinity than 5-HT2A (Specific value not publicly available)[1][3] |

Note: Comprehensive binding data for a wider range of receptors is not currently available in the public domain.

Signaling Pathway

As a potent agonist at 5-HT2A and 5-HT2C receptors, this compound is presumed to exert its effects through the Gq/11 signaling pathway. Activation of these G protein-coupled receptors (GPCRs) leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger a cascade of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinase C (PKC).

5-HT2 Receptor Gq/11 Signaling Pathway

Caption: The Gq/11 signaling pathway initiated by 5-HT2 receptor activation.

Conclusion

This compound represents a significant development in the exploration of conformationally restricted phenethylamines. Its unique selectivity for the 5-HT2C receptor highlights the potential for designing ligands with more specific pharmacological profiles, which is of great interest for research into the distinct physiological and behavioral roles of serotonin receptor subtypes. Further research is warranted to fully elucidate its complete receptor binding profile, functional activity, and to obtain detailed experimental data for its synthesis. Such information will be invaluable for the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to 2C-B-Butterfly: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2C-B-Butterfly, also known as 2C-B-MOTH or 2C-B-BFLY, is a synthetic phenethylamine (B48288) and a conformationally-restricted derivative of the psychedelic compound 2C-B.[1] First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, it is a ring-expanded homologue of the more well-known 2C-B-FLY.[1] The defining structural feature of this compound is its rigid hexahydrobenzodipyran core, which results from the incorporation of the methoxy (B1213986) groups of 2C-B into a saturated ring system.[2] This structural constraint confers a notable pharmacological selectivity, making it a valuable tool in neuroscience research.[2]

This technical guide provides a comprehensive overview of the chemical structure and known properties of this compound, with a focus on its pharmacological profile.

Chemical Structure and Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine | [1][2] |

| Synonyms | 2C-B-MOTH, 2C-B-BFLY | [1] |

| CAS Number | 502659-24-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1][2][3] |

| Molecular Weight | 312.21 g/mol | [1][2] |

Pharmacological Properties

This compound is characterized as a serotonin (B10506) receptor agonist with a distinct selectivity profile.[1][2] Its rigid structure is believed to be responsible for its higher affinity for the serotonin 5-HT2C receptor subtype over the 5-HT2A receptor.[1][2] This selectivity makes it a useful research tool for investigating the specific roles of the 5-HT2C receptor in the central nervous system.[2]

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of this compound is limited. A summary of the available data is presented below.

| Receptor | Radioligand | Kᵢ (nM) | Source |

| 5-HT₂A | [³H]-ketanserin | 1.76 | [2] |

| 5-HT₂C | [³H]-mesulergine | Not Publicly Available | - |

While the literature consistently reports a higher selectivity for the 5-HT2C receptor, the specific inhibition constant (Kᵢ) for this receptor is not available in publicly accessible scientific literature.[2]

Signaling Pathways

As an agonist at 5-HT2C receptors, this compound is presumed to activate the canonical Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

Experimental Protocols

Disclaimer: These are general protocols and may not reflect the exact methods used in the original research by Whiteside and colleagues.

Representative Synthesis Workflow

The synthesis of this compound would likely involve a multi-step process to construct the hexahydrobenzodipyran core and subsequently add the aminothethyl side chain and bromine atom.

References

2C-B-Butterfly mechanism of action on serotonin receptors

An In-depth Technical Guide on the Mechanism of Action of 2C-B-BUTTERFLY on Serotonin (B10506) Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at serotonin receptors. This compound, a conformationally-restricted phenethylamine (B48288), is a structural analog of 2C-B and is distinguished by its notable selectivity for the serotonin 2C (5-HT2C) receptor over the 2A (5-HT2A) subtype.[1][2] This document collates available quantitative data on its binding affinity, discusses its functional agonism, and elucidates the primary signaling pathways involved. Detailed experimental protocols for key assays used in its characterization are also provided, alongside visualizations of cellular mechanisms and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

This compound, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine first developed in 1999 by Michael S. Whiteside and Aaron Monte.[1] It is a ring-expanded homologue of the more widely known 2C-B-FLY.[1] The defining structural feature of this compound is its rigid hexahydrobenzodipyran core, which incorporates the methoxy (B1213986) groups of its parent compound, 2C-B, into a saturated ring system.[1] This conformational restriction is believed to be the basis for its enhanced pharmacological selectivity, particularly its preference for the 5-HT2C receptor.[1] This distinct receptor profile makes it a valuable molecular tool for investigating the roles of the 5-HT2C receptor in the central nervous system.[1]

Serotonin Receptor Binding Profile

The initial characterization of a novel ligand involves determining its binding affinity (Ki) for its target receptors. This is typically achieved through radioligand competition binding assays. This compound has been evaluated for its affinity at various serotonin receptors, with a particular focus on the 5-HT2 subfamily due to the known activity of related phenethylamines.

Quantitative Binding Affinity Data

The binding affinity of this compound and related compounds at key serotonin receptors is summarized below. The data highlights the high affinity of this compound for the 5-HT2A receptor. While literature consistently reports a higher selectivity for the 5-HT2C receptor, specific Ki values for this interaction from publicly accessible scientific databases are not widely disseminated.[1] The primary source for this data is noted as a 2002 publication by Whiteside et al. in Bioorganic & Medicinal Chemistry.[1][2]

| Compound | Receptor | Ki (nM) | Reference |

| This compound | 5-HT2A | 1.76 | [1] |

| 5-HT2C | Data not available in public domain | [1] | |

| 2C-B | 5-HT2A | 1.2 (EC50) | [3] |

| 5-HT2C | 0.63 (EC50) | [3] | |

| 2C-B-FLY | 5-HT2A | High Affinity | [4] |

| 5-HT2C | High Affinity | [4] |

Note: EC50 values for 2C-B are from functional assays but are indicative of high affinity binding.

Functional Activity at Serotonin 5-HT2 Subfamily Receptors

Beyond binding, functional assays are critical to determine whether a compound acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor binding, quantifying potency (EC50) and efficacy (Emax). This compound is characterized as a serotonin receptor agonist.[1] Like its binding affinities, the specific functional activity data for this compound at 5-HT2A and 5-HT2C receptors were reportedly detailed in the 2002 study by Whiteside et al.[1]

Quantitative Functional Potency and Efficacy Data

The table below is intended to summarize the functional potency and efficacy of this compound. As this specific data is not available in the public domain, comparative data for the parent compound 2C-B is provided.

| Compound | Receptor | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) | Reference |

| This compound | 5-HT2A | Data not available | Data not available | [1] |

| 5-HT2C | Data not available | Data not available | [1] | |

| 2C-B | 5-HT2A | 1.2 | 101% | [3] |

| 5-HT2C | 0.63 | 98% | [3] | |

| 5-HT2B | 13 | 97% | [3] |

Mechanism of Action: Signaling Pathways

The 5-HT2 receptor subfamily, including 5-HT2A and 5-HT2C, are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[1] Activation of this pathway is central to the pharmacological effects of many serotonergic psychedelics. Recent studies also indicate that the 5-HT2C receptor can promiscuously couple to other G-proteins, such as Gi/o and G12/13, which may contribute to a more complex signaling profile.[5][6]

5-HT2C Receptor Gq/11 Signaling Pathway

Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, activating the associated Gq/11 protein. This initiates a well-characterized intracellular signaling cascade detailed in the diagram below.

References

- 1. This compound|CAS 502659-24-7|Research Chemical [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 2C-B - Wikipedia [en.wikipedia.org]

- 4. 2C-B-FLY - Wikipedia [en.wikipedia.org]

- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of 2C-B-Butterfly

An In-Depth Technical Guide on the Pharmacological Profile of 2C-B-Butterfly

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a conformationally-restricted synthetic phenethylamine, presents a unique pharmacological profile of significant interest for neuropharmacology research. First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, it is a ring-expanded homologue of the more widely known 2C-B-FLY.[1][2] Its defining characteristic is a notable selectivity for the serotonin (B10506) 5-HT2C receptor over the 5-HT2A receptor, making it a valuable molecular tool for investigating the roles of 5-HT2C receptors in the central nervous system.[1][2] This document provides a comprehensive overview of the known pharmacological data, experimental methodologies, and relevant signaling pathways associated with this compound.

Chemical Identity

-

Systematic IUPAC Name : 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine[1]

-

Molecular Formula : C₁₄H₁₈BrNO₂[1]

-

Molecular Weight : 312.21 g/mol [1]

-

Core Structure : A rigid hexahydrobenzodipyran core, which incorporates the methoxy (B1213986) groups of its parent compound, 2C-B, into a saturated ring system.[1]

Pharmacodynamics

The primary mechanism of action for this compound is its interaction with serotonin receptors, where it functions as an agonist.[1] Its rigidified hexahydrobenzodipyran ring system is credited with conferring its enhanced selectivity for the 5-HT2C receptor subtype over the 5-HT2A receptor.[1] Like other 5-HT2 receptor subfamily agonists, its effects are mediated through the Gq/11 protein signaling cascade.[1]

Receptor Binding Affinity

The binding affinity of a compound, often expressed as the inhibition constant (Ki), is a critical measure of its potential to interact with a receptor. A lower Ki value indicates a higher binding affinity. Research has primarily focused on the serotonergic system, with limited to no data on other major neurotransmitter systems.[1]

| Compound | Receptor | Kᵢ (nM) |

| This compound | 5-HT2A | 1.76 |

| This compound | 5-HT2C | Data indicates higher affinity than for 5-HT2A, but specific Kᵢ values are not widely published.[1][2] |

Table 1: In Vitro Receptor Binding Affinity of this compound.

Functional Activity

Functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. These are often quantified by EC50 (the concentration that elicits a half-maximal response) and Emax (the maximum possible response). This compound is generally characterized as a serotonin receptor agonist.[1]

| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) |

| This compound | 5-HT2A | Not Widely Published | Not Widely Published |

| This compound | 5-HT2C | Not Widely Published | Not Widely Published |

Table 2: Functional Activity of this compound. A 2002 study by Whiteside et al. reportedly contains agonist functional activity data, but specific values are not widely disseminated in public scientific databases.[1]

There is a notable lack of published functional assay data for this compound at dopaminergic, adrenergic, TAARs, NMDA, opioid, and cannabinoid receptors.[1]

Signaling Pathways

The 5-HT2 receptor subfamily, including 5-HT2A and 5-HT2C, primarily couples to Gq/11 G-proteins.[1] Agonist binding, such as by this compound, initiates a cascade of intracellular events.

Caption: 5-HT2C Receptor Gq/11 Signaling Pathway.

Experimental Protocols

While specific, detailed protocols from primary literature on this compound are not widely available, the following represent standard methodologies for characterizing a novel ligand at G-protein coupled receptors.

Radioligand Binding Assay Protocol

This assay quantifies the affinity of a ligand for a receptor.

-

Cell Culture and Membrane Preparation :

-

Culture cells stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Harvest cells and homogenize in a buffered solution.

-

Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

-

-

Competition Binding Assay :

-

In a multi-well plate, combine the membrane preparation, a known radiolabeled antagonist (e.g., [³H]ketanserin for 5-HT2A or [³H]mesulergine for 5-HT2C), and varying concentrations of the unlabeled test compound (this compound).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

-

Data Acquisition and Analysis :

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay Protocol (Calcium Mobilization)

This assay measures the functional potency and efficacy of an agonist by detecting the increase in intracellular calcium that results from Gq/11 activation.

-

Cell Preparation :

-

Plate cells expressing the receptor of interest in a multi-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition and Signal Detection :

-

Use an automated instrument (e.g., a FLIPR or FlexStation) to add varying concentrations of this compound to the wells.

-

Simultaneously, excite the fluorescent dye with light at the appropriate wavelength and measure the fluorescence emission over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis :

-

Determine the peak fluorescence response for each concentration of the compound.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a reference full agonist like serotonin.

-

Caption: General workflow for pharmacological characterization.

Conclusion

This compound is a selective 5-HT2C receptor agonist that serves as a specialized tool for neuropharmacological research.[1] Its rigid structure provides a unique advantage for probing the structure-activity relationships of constrained phenethylamines and for isolating the physiological and behavioral effects mediated by the 5-HT2C receptor.[1] While initial binding data is available, a significant gap exists in the public domain regarding its functional potency and efficacy at various receptors. Further research and publication of detailed functional data are necessary to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic or research probe.

References

In-Vitro Binding Affinity and Functional Profile of 2C-B-Butterfly at Serotonergic Receptors

An In-Depth Technical Guide

This document provides a detailed overview of the in-vitro binding affinity and functional characteristics of 2C-B-Butterfly, a conformationally-restricted phenethylamine (B48288) derivative. It is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Introduction

This compound, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine developed as a molecular probe to investigate the steric and conformational requirements of the serotonin (B10506) 5-HT2A and 5-HT2C receptor binding sites.[1] First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, it is a ring-expanded homolog of the more widely known 2C-B-FLY.[1] The defining structural feature of this compound is its rigid hexahydrobenzodipyran core, which constrains the molecule's conformation. This rigidity imparts a notable pharmacological selectivity, particularly a higher affinity for the 5-HT2C receptor over the 5-HT2A receptor, making it a valuable tool for distinguishing the roles of these receptor subtypes in the central nervous system.[1][2]

Quantitative In-Vitro Binding Affinity

The in-vitro binding affinity of this compound and its parent compound, 2C-B, for rat 5-HT2A and 5-HT2C receptors has been determined through radioligand displacement assays. The inhibition constants (Ki) are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line |

| This compound | 5-HT2A | 25.0 ± 3.5 | [¹²⁵I]-(R)-DOI | NIH3T3 |

| 5-HT2C | 5.2 ± 0.7 | [¹²⁵I]-(R)-DOI | NIH3T3 | |

| 2C-B | 5-HT2A | 1.2 ± 0.2 | [¹²⁵I]-(R)-DOI | NIH3T3 |

| 5-HT2C | 0.63 ± 0.1 | [¹²⁵I]-(R)-DOI | NIH3T3 |

Data sourced from Whiteside et al., 2002. It is important to note that while this compound shows selectivity for the 5-HT2C receptor, its overall affinity is lower than that of the more flexible parent compound, 2C-B.

Experimental Protocols

The following is a detailed methodology for the radioligand displacement assay used to determine the binding affinities presented above.

3.1. Cell Culture and Membrane Preparation

-

Cell Line: NIH3T3 cells stably transfected with and expressing cloned rat 5-HT2A or 5-HT2C receptors were utilized.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 250 µg/mL G418 (for selection of transfected cells). Cultures were maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Membrane Preparation: Cells were grown to confluence, harvested by scraping, and centrifuged. The cell pellet was homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer. The homogenate was centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet was washed by resuspension in fresh buffer and centrifuged again. The final pellet, containing the cell membranes, was resuspended in assay buffer. Protein concentration was determined using a standard Bradford assay.

3.2. Radioligand Displacement Assay

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgSO₄ and 0.5 mM EDTA.

-

Radioligand: [¹²⁵I]-(R)-DOI (2,5-dimethoxy-4-iodoamphetamine), a high-affinity 5-HT2A/2C receptor agonist.

-

Procedure:

-

The assay was performed in 96-well plates in a total volume of 250 µL.

-

Each well contained:

-

50 µL of cell membrane preparation (approximately 10-20 µg of protein).

-

50 µL of [¹²⁵I]-(R)-DOI at a final concentration of ~0.2 nM.

-

50 µL of assay buffer or competing ligand (this compound or 2C-B) at various concentrations.

-

-

Non-specific binding was determined in the presence of 1 µM of a high-affinity non-labeled ligand, such as ketanserin.

-

The plates were incubated for 60 minutes at 37°C.

-

The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters were washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters was quantified using a gamma counter.

-

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow Visualizations

4.1. 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[1] Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then mediate further downstream effects, such as the release of intracellular calcium and the activation of protein kinase C (PKC).

Caption: 5-HT2C receptor Gq-coupled signaling cascade.

4.2. Radioligand Displacement Assay Workflow

The following diagram illustrates the key steps in the radioligand displacement assay used to determine the binding affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound serves as an important pharmacological tool due to its conformational rigidity and resulting receptor selectivity. The in-vitro binding data confirms its higher affinity for the 5-HT2C receptor compared to the 5-HT2A receptor. This characteristic allows for more precise investigations into the distinct physiological and behavioral roles mediated by these two closely related serotonin receptor subtypes. The methodologies and pathways described herein provide a foundational understanding for further research and development in the field of serotonergic pharmacology.

References

The Structure-Activity Relationship of 2C-B-Butterfly: A Conformationally Restricted Phenethylamine with 5-HT2C Receptor Selectivity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2C-B-Butterfly, a conformationally restricted analog of the psychedelic phenethylamine (B48288) 2C-B, represents a significant tool in the exploration of serotonergic receptor function. First synthesized by Whiteside and Monte in 1999, its unique hexahydrobenzodipyran core structure imparts a notable selectivity for the serotonin (B10506) 2C (5-HT2C) receptor over the 5-HT2A receptor. This heightened selectivity makes this compound a valuable probe for elucidating the distinct physiological and behavioral roles mediated by these closely related receptor subtypes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Introduction

The phenethylamine class of compounds, particularly the 2C series, has been a subject of extensive research due to their potent psychoactive effects, which are primarily mediated by their interaction with serotonin 5-HT2 receptors. 2C-B, or 4-bromo-2,5-dimethoxyphenethylamine, is a well-known member of this family. The development of conformationally restricted analogs, such as the "FLY" and "Butterfly" series, has been instrumental in understanding the specific conformational requirements for receptor binding and activation.

This compound (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is distinguished from its parent compound, 2C-B, by the cyclization of the two methoxy (B1213986) groups into a hexahydrobenzodipyran ring system.[1][2] This structural modification reduces the molecule's conformational flexibility, leading to a distinct pharmacological profile characterized by enhanced selectivity for the 5-HT2C receptor.[3][4] This guide will delve into the quantitative aspects of this selectivity and the experimental frameworks used to establish it.

Quantitative Pharmacological Data

The defining characteristic of this compound is its preferential affinity for the 5-HT2C receptor. The table below summarizes the available quantitative data for this compound and related compounds for comparative analysis.

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |

| This compound | 5-HT2A | 1.76 | Not Reported | Not Reported | [5] |

| 5-HT2C | Higher affinity than 5-HT2A | Not Reported | Not Reported | [3][4] | |

| 2C-B | 5-HT2A | 1.2 (EC₅₀) | 1.2 | 101 | [2] |

| 5-HT2C | 0.63 (EC₅₀) | 0.63 | 98 | [2] | |

| 2C-B-FLY | 5-HT2A | Potent Agonist | Not Reported | Not Reported | [6] |

| 5-HT2C | Potent Agonist | Not Reported | Not Reported | [6] | |

| 2C-B-5-hemiFLY-α6 (syn isomer) | 5-HT2A | 13-16 | 2090 (rat) | 63 (rat) | [1] |

| 5-HT2C | 4-6 | Not Reported | Not Reported | [1] |

Note: The Kᵢ value for this compound at the 5-HT2C receptor and the EC₅₀/Eₘₐₓ values are not publicly available in the reviewed literature. The primary research by Whiteside and colleagues (1999, 2002) likely contains this data, but the full quantitative results are not widely disseminated.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro assays. The following sections detail the typical methodologies employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for 5-HT2A and 5-HT2C receptors.

Materials:

-

Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human 5-HT2A or 5-HT2C receptors.

-

Radioligand:

-

For 5-HT2A: [³H]ketanserin or [¹²⁵I]DOI.

-

For 5-HT2C: [³H]mesulergine.

-

-

Test Compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., mianserin (B1677119) or ketanserin).

-

Assay Buffer: Typically 50 mM Tris-HCl, with specific ion concentrations and pH adjusted for optimal binding.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Cultured cells expressing the receptor of interest are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane suspension is determined.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand at a concentration near its Kₔ, and varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (no competitor) and non-specific binding are included.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30-37°C) for a predetermined time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Phospholipase C Activity)

Functional assays determine the efficacy (Eₘₐₓ) and potency (EC₅₀) of a compound as an agonist or antagonist. Since 5-HT2A and 5-HT2C receptors are Gq/11-coupled, measuring the activity of phospholipase C (PLC) is a common method.

Objective: To determine if this compound acts as an agonist at 5-HT2A and 5-HT2C receptors and to quantify its potency and efficacy.

Materials:

-

Cell Line: A cell line (e.g., HEK-293) stably expressing the human 5-HT2A or 5-HT2C receptor.

-

Radioactive Precursor: [³H]myo-inositol.

-

Test Compound: this compound.

-

Stimulation Buffer: A physiological salt solution (e.g., Krebs-bicarbonate buffer).

-

Lysis Buffer: A buffer containing a detergent to lyse the cells.

-

Ion-exchange resin: To separate the inositol (B14025) phosphates.

-

Instrumentation: Scintillation counter.

Procedure:

-

Cell Culture and Labeling: Cells are cultured in 96-well plates and incubated with [³H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.

-

Assay: The cells are washed to remove unincorporated [³H]myo-inositol and then incubated with varying concentrations of this compound in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

-

Termination and Lysis: The reaction is stopped by the addition of a lysis buffer.

-

Separation of Inositol Phosphates: The cell lysates are applied to columns containing an ion-exchange resin. The [³H]inositol phosphates are then eluted.

-

Quantification: The radioactivity of the eluate is measured using a scintillation counter.

-

Data Analysis: The amount of [³H]inositol phosphates produced is plotted against the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for both 5-HT2A and 5-HT2C receptors is the Gq/11 pathway, leading to the activation of phospholipase C.

Caption: 5-HT2C Receptor Gq Signaling Pathway.

The following diagram illustrates the general workflow for a radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Structure-Activity Relationship Discussion

The enhanced 5-HT2C selectivity of this compound compared to 2C-B can be attributed to the conformational constraints imposed by the hexahydrobenzodipyran ring system. The rigid structure likely orients the pharmacophoric elements—the aromatic ring, the ethylamine (B1201723) side chain, and the oxygen atoms—in a conformation that is more favorable for binding to the 5-HT2C receptor than the 5-HT2A receptor.

The "FLY" series of compounds, such as 2C-B-FLY, which feature dihydrofuran rings, also exhibit altered pharmacology compared to their non-rigid counterparts. The larger, saturated pyran rings of this compound appear to be a key determinant of its 5-HT2C selectivity. Further research with a broader range of "Butterfly" analogs, varying the substituent on the aromatic ring, could provide a more detailed understanding of the SAR for this class of compounds.

Conclusion

This compound is a valuable pharmacological tool for investigating the specific roles of the 5-HT2C receptor. Its rigid structure and resulting receptor selectivity provide a clear example of how conformational restriction can be used to fine-tune the activity of a psychoactive compound. While the publicly available quantitative data on its functional activity is limited, the established selectivity at the binding level underscores its importance for in vitro and in vivo studies aimed at dissecting the complexities of the serotonergic system. Future research should focus on obtaining and publishing the complete pharmacological profile of this compound, including its functional efficacy and potency at both 5-HT2A and 5-HT2C receptors, to fully realize its potential as a selective molecular probe.

References

2C-B-Butterfly: A Technical Whitepaper on its Profile as a Putative 5-HT2C Selective Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The serotonin (B10506) 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), is a key target in the development of therapeutics for a range of central nervous system (CNS) disorders, including obesity, schizophrenia, and substance abuse.[3] Agonism at this receptor is a promising mechanism of action, but achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is a significant challenge in drug design. Activation of the 5-HT2A receptor is associated with hallucinogenic effects, while 5-HT2B agonism has been linked to cardiac valvulopathy. Consequently, the development of selective 5-HT2C agonists is of high therapeutic interest.

2C-B-Butterfly was developed as a molecular probe to investigate the steric constraints of the agonist binding site at 5-HT2A and 5-HT2C receptors.[3] Its structure, a ring-expanded homolog of 2C-B-FLY, is reported to confer greater selectivity for the 5-HT2C receptor over the 5-HT2A receptor.[1][2] This document collates the available information on this compound and provides the necessary theoretical and methodological framework for its further investigation.

Quantitative Data

A thorough review of available scientific literature indicates a notable gap in publicly accessible quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) at the 5-HT2C receptor. The primary research that first characterized this compound is not widely disseminated with its full quantitative results.[2]

For comparative purposes, the binding affinity for the 5-HT2A receptor has been reported and is presented below.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Compound | Receptor | Ki (nM) |

| This compound | 5-HT2A | 1.76[2] |

| This compound | 5-HT2C | Data Not Available |

5-HT2C Receptor Signaling Pathways

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Recent research has also implicated non-canonical signaling pathways for the 5-HT2C receptor, including coupling to Gi/o and G12/13 proteins.

Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the pharmacological profile of this compound at the 5-HT2C receptor.

Radioligand Binding Assay (for determining Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2C receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]mesulergine.

-

Test compound: this compound.

-

Non-specific binding control: Mianserin (B1677119) or another suitable 5-HT2C antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, this compound dilution (or vehicle for total binding, or mianserin for non-specific binding), [3H]mesulergine, and cell membranes.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Calcium Flux Functional Assay (for determining EC50 and Emax)

This protocol measures the increase in intracellular calcium concentration following 5-HT2C receptor activation by this compound.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compound: this compound.

-

Reference agonist: Serotonin (5-HT).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence microplate reader with automated injection.

Procedure:

-

Seed the cells into the microplates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound and the reference agonist (5-HT) in assay buffer.

-

Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

-

Inject the compound dilutions into the wells and immediately begin measuring the change in fluorescence intensity over time.

-

Generate concentration-response curves and fit the data using a non-linear regression model to determine the EC50 and Emax values.

Caption: Workflow for a calcium flux functional assay.

Conclusion

This compound represents a structurally interesting tool compound for probing the 5-HT2C receptor. Its reported selectivity makes it a valuable candidate for further investigation. However, the current lack of publicly available, robust quantitative data on its interaction with the 5-HT2C receptor is a significant limitation. The experimental protocols detailed in this whitepaper provide a clear path forward for the comprehensive pharmacological characterization of this compound. Elucidating its precise binding affinity and functional potency at the 5-HT2C receptor, and in comparison to other 5-HT receptor subtypes, is essential to validate its utility as a selective agonist and to understand its potential as a lead compound in drug discovery programs targeting the 5-HT2C receptor.

References

Early-stage research on 2C-B-Butterfly analogues

An In-depth Technical Guide to Early-Stage Research on 2C-B-Butterfly Analogues

Introduction

The phenethylamine (B48288) 2C-B (4-bromo-2,5-dimethoxyphenethylamine) is a well-known psychedelic compound, primarily acting as an agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] To better understand the structure-activity relationships (SAR) and to develop more selective molecular probes for these receptors, researchers have synthesized a variety of conformationally restricted analogues. This guide focuses on the early-stage research of this compound and related analogues, providing a technical overview for researchers, scientists, and drug development professionals.

This compound (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is a key analogue where the methoxy (B1213986) groups of 2C-B are incorporated into a rigid hexahydrobenzodipyran core.[3] First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, this compound has been instrumental in dissecting the roles of serotonin receptor subtypes due to its distinct pharmacological profile.[3][4] This document summarizes the synthesis, pharmacology, quantitative data, and experimental protocols associated with these compounds.

Pharmacology and Mechanism of Action

The primary mechanism of action for 2C-B and its analogues is the interaction with serotonin receptors, particularly the 5-HT2 subfamily. The psychedelic effects are largely attributed to their agonist activity at the 5-HT2A receptor.[5][6] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger a cascade of downstream cellular effects, including the release of intracellular calcium and activation of protein kinase C (PKC).

A significant finding in the study of this compound is its enhanced selectivity for the 5-HT2C receptor over the 5-HT2A receptor, a characteristic attributed to its rigidified ring system.[3][4] This selectivity makes it a valuable tool for investigating the specific functions of the 5-HT2C receptor, which is involved in regulating mood, appetite, and dopaminergic activity.[3]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from early-stage research on this compound and its analogues. This data is crucial for comparing the potency and pharmacokinetic profiles of these compounds.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | 5-HT2A | 1.76 | [3] |

| 2C-B | 5-HT2A | 8.6 | [7] |

| 2C-B-FLY | 5-HT2A | 11 | [7] |

| DOB | 5-HT2A | 22 | [7] |

| DOB-FLY | 5-HT2A | 18 | [7] |

| Table 1: Binding Affinities (Ki) of 2C-B Analogues at the 5-HT2A Receptor. |

| Parameter | Serum | Brain | Reference |

| Peak Concentration | 28 ng/mL | 171 ng/g | [8][9] |

| Time to Peak | 30 min | 60 min | [8][9] |

| Elimination Half-life (t1/2) | 1.56 h | 2.40 h | [8] |

| Table 2: Pharmacokinetic Parameters of 2C-B-Fly-NBOMe in Wistar Rats (1 mg/kg, s.c. administration). |

Structure-Activity Relationships (SAR)

The development of 2C-B analogues has provided significant insight into the SAR of phenethylamine psychedelics. Key structural modifications and their effects are outlined below.

-

Conformational Restriction: Incorporating the methoxy groups into dihydrofuran ("FLY") or hexahydrobenzodipyran ("Butterfly") rings restricts the molecule's conformational freedom. This rigidity can enhance selectivity for specific receptor subtypes, as seen with this compound's preference for the 5-HT2C receptor.[3]

-

α-Methyl Substitution: The addition of an alpha-methyl group to the ethylamine (B1201723) side chain (creating an amphetamine analogue) generally increases potency. For instance, DOB-FLY is significantly more potent than its phenethylamine counterpart, 2C-B-FLY.[7]

-

N-Benzyl Substitution: Adding an N-2-methoxybenzyl (NBOMe) group to the amine drastically increases binding affinity and functional potency at 5-HT2A and 5-HT2C receptors.[1][8][10] This modification also tends to broaden the receptor activity profile, increasing affinity for adrenergic, histaminergic, and dopaminergic receptors.[8][10]

Experimental Protocols

Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound analogues for serotonin receptors (e.g., 5-HT2A, 5-HT2C).[6]

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from either genetically modified cell cultures (e.g., HEK293 cells) or animal brain tissue homogenates.[6]

-

Incubation: The prepared membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound (the "competitor").[6]

-

Equilibrium: The mixture is incubated at a controlled temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes, and thus the bound radioligand.[6]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[6]

-

Data Analysis: The data is used to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[6]

-

References

- 1. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. This compound|CAS 502659-24-7|Research Chemical [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. m.psychonautwiki.org [m.psychonautwiki.org]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Screening of 2C-B-Butterfly: An In-Depth Technical Guide

Disclaimer: This document is intended for research, scientific, and drug development professionals only. The information contained herein is for educational and informational purposes and is not an endorsement of the non-medicinal use of this substance. 2C-B-Butterfly is a research chemical, and its toxicological properties in humans have not been formally evaluated.

Executive Summary

This compound (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is a conformationally-restricted synthetic phenethylamine (B48288), notable for its high selectivity as a serotonin (B10506) 5-HT2C receptor agonist over the 5-HT2A receptor.[1] This distinct receptor profile makes it a valuable tool in neuroscience research. However, a significant gap exists in the scientific literature regarding its comprehensive toxicological profile. This guide provides a detailed overview of this compound, leveraging an analogue-based approach to infer its potential toxicological characteristics by examining closely related compounds such as 2C-B, 2C-B-FLY, and various N-benzylphenethylamine (NBOMe) derivatives. This paper summarizes available pharmacodynamic data, presents toxicological data from analogue compounds in structured tables, details relevant experimental protocols, and provides visualizations of key biological and experimental pathways.

Introduction to this compound

First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, this compound is a ring-expanded homologue of 2C-B-FLY.[1][2] Its rigid hexahydrobenzodipyran core structure is responsible for its enhanced selectivity for the 5-HT2C receptor.[1]

Chemical and Physical Properties:

| Property | Value |

| IUPAC Name | 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine[1] |

| Molecular Formula | C14H18BrNO2[1] |

| Molecular Weight | 312.21 g/mol [1] |

| CAS Number | 502659-24-7[2] |

Pharmacodynamics: A Comparative Analysis

The primary mechanism of action for this compound and its analogues is agonism at serotonin 5-HT2 receptors. The subtle structural differences between these compounds lead to significant variations in receptor affinity and selectivity, which in turn are expected to influence their toxicological profiles.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of this compound and its analogues at key serotonergic and other receptors. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT2A | 5-HT2C | 5-HT2B | 5-HT1A | α1-adrenergic |

| This compound | 1.76 nM[3] | Higher selectivity over 5-HT2A[1] | - | - | - |

| 2C-B | ~1.2 nM (EC50)[1] | ~0.63 nM (EC50)[1] | ~13 nM (EC50)[1] | Low affinity[1] | Affinity present[4] |

| 2C-B-FLY | Potent agonist[5] | High affinity[5][6] | High affinity[5][6] | Weak affinity[5] | - |

| 25B-NBOMe | Subnanomolar affinity[7] | High affinity[8] | Lower affinity than 5-HT2A/2C[8] | Low affinity | 0.3-0.9 µM[2] |

| 25I-NBOMe | 0.044 - 0.6 nM[9] | 1.03 - 4.6 nM[9] | 1.91 - 130 nM[9] | 85 - 1,800 nM[9] | High affinity[9] |

Note: Some values are presented as EC50 where Ki was not available. EC50 represents the concentration for half-maximal effective response and is a measure of potency.

Inferred Toxicological Profile from Analogue Compounds

Due to the lack of direct toxicological studies on this compound, this section extrapolates potential toxicities based on data from 2C-B, 2C-B-FLY, and NBOMe compounds.

In Vitro Cytotoxicity

Studies on NBOMe compounds have demonstrated cytotoxic effects on various cell lines. The N-2-methoxybenzyl group, absent in this compound, appears to significantly increase cytotoxicity.[6]

| Compound | Cell Line | Assay | Cytotoxicity Metric (EC50/TC50) |

| 25C-NBOMe | SH-SY5Y, PC12, SN471 (neuronal) | Cell Viability | More potent than methamphetamine[9] |

| 25I-NBOMe | H9c2 (cardiomyocytes) | MTT Assay | 70.4 µM[10] |

| 2C-B | Differentiated SH-SY5Y and HepG2 | Cell Viability | Higher cytotoxicity than mescaline-NBOMe[6] |

In Vivo and Clinical Toxicology

No formal LD50 studies for 2C-B or its direct analogues are publicly available. However, case reports of clinical intoxications and fatalities provide valuable insight into the potential adverse effects at high doses. The NBOMe series, in particular, is associated with a higher risk of severe toxicity and fatalities compared to the 2C-x series.[7][9]

Reported Adverse Effects in Humans (Analogue Compounds):

-

Cardiovascular: Tachycardia, hypertension, vasoconstriction.[4][9]

-

Neurological: Seizures, agitation, aggression, hallucinations, confusion, hyperthermia.[9][11]

-

Other: Rhabdomyolysis, metabolic acidosis, acute kidney injury.[7][9]

Concentrations in Clinical and Postmortem Cases:

| Compound | Sample Type | Concentration Range | Context |

| 2C-B | Serum | 342 ng/mL | Non-fatal intoxication with seizures |

| 25B-NBOMe | Postmortem Heart Blood | 1.59 ng/mL | Fatality |

| 25I-NBOMe | Serum | 0.034 - 0.75 ng/mL[7] | Non-fatal intoxications |

| 25I-NBOMe | Postmortem Heart Blood | 0.405 - 19.8 ng/mL[2][12] | Fatalities |

| 25I-NBOMe | Urine | 2.0 - 36.0 ng/mL[7] | Non-fatal intoxications |

Experimental Protocols

This section details standardized methodologies relevant to the toxicological screening of novel psychoactive substances like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing cell viability.

-

Cell Seeding: Plate human cell lines (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 or 48 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the EC50 value (the concentration that reduces cell viability by 50%).

Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to a specific receptor.[1][13][14][15]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., 5-HT2C) or from animal brain tissue.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through a glass fiber filter.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the displacement of the radioligand by the test compound to generate a competition curve. From this curve, calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki (inhibition constant), which reflects the binding affinity of the test compound for the receptor.

In Vivo Animal Models for Behavioral Pharmacology

Rodent models are commonly used to assess the psychoactive and potential adverse effects of psychedelic compounds.[16][17][18][19][20]

-

Animal Acclimation: Acclimate the animals (e.g., male Wistar rats) to the laboratory conditions and testing apparatus.

-

Drug Administration: Administer the test compound via a relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses.

-

Behavioral Assessment:

-

Head-Twitch Response (HTR): This is a specific behavioral proxy for 5-HT2A receptor activation in rodents. The frequency of rapid side-to-side head movements is counted for a defined period after drug administration.[17]

-

Locomotor Activity: Monitor changes in movement and exploration in an open-field arena.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: This assesses sensorimotor gating, which can be disrupted by hallucinogens.

-

-

Data Analysis: Analyze the dose-dependent effects of the compound on these behavioral measures.

Pharmacokinetic Analysis using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for quantifying drug concentrations in biological matrices.[3][21][22][23][24]

-

Sample Collection: Collect biological samples (e.g., blood, plasma, brain tissue) from animals at various time points after drug administration.

-

Sample Preparation: Extract the drug from the biological matrix, often involving protein precipitation followed by solid-phase or liquid-liquid extraction.

-

LC Separation: Inject the extracted sample into a liquid chromatography system to separate the parent drug and its metabolites from endogenous components.

-

MS Detection: The separated compounds are ionized and detected by a mass spectrometer, which provides high selectivity and sensitivity for quantification.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the drug in the samples. From the concentration-time data, calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

While this compound presents a unique pharmacological profile with high selectivity for the 5-HT2C receptor, a comprehensive understanding of its toxicology is critically lacking. Based on the available data from its structural analogues, it is plausible that this compound possesses a safety profile more akin to 2C-B than the more toxic NBOMe compounds. However, its high receptor affinity suggests that it could be potent and may carry risks at higher doses.

Future research should prioritize a systematic toxicological evaluation of this compound, including:

-

In vitro cytotoxicity studies in relevant human cell lines to determine its direct cellular toxicity.

-

Comprehensive receptor screening to identify potential off-target interactions that could contribute to adverse effects.

-

In vivo studies in animal models to assess its behavioral effects, acute toxicity (LD50), and pharmacokinetic profile.

-

Metabolism studies to identify major metabolites and assess their potential pharmacological activity and toxicity.

Such data are essential for a thorough risk assessment and to guide any potential future research into the therapeutic applications of 5-HT2C selective agonists.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Clinical Toxicology of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): The Severity of Poisoning After Exposure to Low to Moderate and High Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2C-B-FLY - Wikipedia [en.wikipedia.org]

- 6. Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicities associated with NBOMe ingestion, a novel class of potent hallucinogens: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]

- 9. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 10. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2C-B - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Animal Models of Serotonergic Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Animal models of serotonergic psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. tandfonline.com [tandfonline.com]

- 22. agilent.com [agilent.com]

- 23. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide on 2C-B-Butterfly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2C-B-Butterfly, a conformationally-restricted phenethylamine (B48288) derivative. The information is intended for research, scientific, and drug development applications only and this compound is not for human or veterinary use.

Core Molecular Data

This compound, systematically named 2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine, is a synthetic phenethylamine first synthesized in 1999 by Michael S. Whiteside and Aaron Monte.[1] Its rigid hexahydrobenzodipyran core structure, which incorporates the methoxy (B1213986) groups of its parent compound 2C-B into a saturated ring system, results in a notable pharmacological profile.[1]

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |

| Molecular Weight | 312.21 g/mol | [1] |

| CAS Number | 502659-24-7 | [1] |

Pharmacological Profile

This compound is recognized for its activity as a serotonin (B10506) receptor agonist, with a pronounced selectivity for the 5-HT2C receptor subtype over the 5-HT2A receptor.[1] This selectivity is a distinguishing feature compared to its parent compound, 2C-B, and is attributed to its constrained molecular conformation.[1]

Receptor Binding Affinity

The primary research value of this compound lies in its potential as a selective molecular tool for investigating the roles of 5-HT2C receptors in the central nervous system.[1]

| Receptor Subtype | Binding Affinity (Ki) | Notes | Source |

| 5-HT2A | 1.76 nM | High affinity, consistent with psychedelic potential. | [1] |

| 5-HT2C | Not specified | Reported to have higher selectivity over 5-HT2A. Specific Ki values are not readily available in public literature but are likely contained in the primary research by Whiteside et al. (2002). | [1] |

Signaling Pathway

The 5-HT2 receptor subfamily, including the 5-HT2A and 5-HT2C subtypes, primarily couples to Gq/11 proteins.[2] Activation of these G protein-coupled receptors (GPCRs) initiates a well-defined intracellular signaling cascade.

Caption: Gq/11 Signaling Pathway of 5-HT2A/2C Receptors.

Experimental Protocols

Synthesis Workflow (Hypothetical)

The original synthesis of this compound was reported by Whiteside and Monte in 1999.[1] While the specific, detailed protocol is not publicly available, a plausible synthetic route can be inferred from retrosynthetic analysis of related compounds. A key disconnection is at the secondary amine, suggesting a reductive amination between 2C-B and 2-methoxybenzaldehyde.[1]

Caption: Hypothetical Synthesis Workflow for this compound.

Receptor Binding Assay Protocol (Representative)

To determine the binding affinity (Ki) of this compound for 5-HT2A and 5-HT2C receptors, a competitive radioligand binding assay would be employed. The following is a representative protocol.

1. Materials:

- Membrane preparations from cells expressing human 5-HT2A or 5-HT2C receptors.

- Radioligand (e.g., [³H]ketanserin for 5-HT2A).

- This compound (test compound).

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Wash buffer (ice-cold).

- Glass fiber filter plates.

- Scintillation cocktail.

2. Procedure:

- Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).

- Equilibration: Incubate the plates to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand.

- Washing: Wash the filters multiple times with ice-cold wash buffer.

- Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding for each concentration of the test compound.

- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Analytical Characterization Workflow (Representative)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard method for the separation, identification, and quantification of phenethylamines.

Caption: Representative Analytical Workflow using HPLC-MS.

References

Methodological & Application

Analytical Methods for the Detection of 2C-B-Butterfly: Application Notes and Protocols

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

2C-B-Butterfly (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine) is a conformationally-restricted derivative of the psychedelic phenethylamine (B48288) 2C-B. As a member of the novel psychoactive substances (NPS) landscape, robust and validated analytical methods are crucial for its detection in both seized materials and biological matrices. This document provides detailed application notes and protocols for the identification and quantification of this compound. It is important to note that as a relatively obscure compound, specific validated methods for this compound are not widely published. Therefore, the following protocols are based on established methods for its close structural analogs, such as 2C-B, 2C-B-Fly, and other N-benzylphenethylamines, and would require in-house validation for this compound.

Analytical Techniques

The primary analytical techniques for the detection of this compound and related compounds are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required for the unambiguous identification of NPS in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique in forensic toxicology. For polar compounds like phenethylamines, derivatization is often necessary to improve chromatographic performance and produce characteristic mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, particularly with high-resolution mass spectrometry (HRMS), has become the gold standard for NPS analysis. It often allows for the analysis of underivatized compounds and provides excellent sensitivity and selectivity, making it suitable for detecting low concentrations in biological fluids.

Quantitative Data for Related Compounds

The following table summarizes quantitative data from validated methods for compounds structurally related to this compound. These values can serve as a benchmark for the development and validation of an analytical method for this compound.

| Compound | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| 2C-B | Hair | UHPLC-HRMS/MS | 10 pg/mg | 50 pg/mg | [1] |

| bk-2C-B | Blood | LC-MS/MS | 0.02 ng/mL | 0.02-1.5 ng/mL | [2] |

| 2C-B | Urine | GC-MS (SIM) | - | - | [3] |

| 2C-B-Fly-NBOMe | Serum | LC/MS | - | 1 ng/mL | [4] |

| 2C-B-Fly-NBOMe | Brain Tissue | LC/MS | - | 1 ng/g | [4] |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Seized Material (Proposed)

This protocol is adapted from methods used for the analysis of 2C-B and other phenethylamines in seized powders, tablets, or blotters.[5]

1. Sample Preparation: a. Accurately weigh 10 mg of the homogenized sample. b. Dissolve the sample in 1 mL of methanol (B129727). c. Vortex for 1 minute and sonicate for 10 minutes. d. Centrifuge at 10,000 rpm for 5 minutes. e. Transfer the supernatant to a new vial.

2. Derivatization: a. Evaporate 100 µL of the methanolic extract to dryness under a gentle stream of nitrogen at 40°C. b. Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and 50 µL of ethyl acetate. c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

3. GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Injector: Splitless mode at 280°C.

- Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Acquisition Mode: Full scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for target analysis.

Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples (Proposed)

This protocol is based on methods for the detection of 2C-B and its analogs in urine and blood.[2][6]

1. Sample Preparation (Solid-Phase Extraction - SPE): a. To 1 mL of urine or plasma, add an internal standard. b. Pre-treat the sample by adding 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). c. Condition a mixed-mode SPE cartridge (e.g., CSDAU) with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0). d. Load the pre-treated sample onto the SPE cartridge. e. Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water. f. Dry the cartridge under vacuum for 5 minutes. g. Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v). h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters:

- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

- Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Ion Source Parameters: Curtain gas: 35 psi, Collision gas: Medium, IonSpray voltage: 5500 V, Temperature: 550°C.

- Acquisition Mode: Multiple Reaction Monitoring (MRM). Proposed transitions for this compound would need to be determined by infusing a standard of the compound.

Visualizations

Caption: General workflow for the forensic analysis of novel psychoactive substances.

Caption: Proposed metabolic pathways for this compound based on its analogs.

Signaling Pathways

This compound is a serotonin (B10506) receptor agonist with a higher selectivity for the 5-HT2C receptor over the 5-HT2A receptor. Its psychoactive effects are primarily mediated through its interaction with these G-protein coupled receptors in the central nervous system. Activation of 5-HT2A/2C receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects that are believed to underlie the hallucinogenic and psychoactive properties of these compounds.

Caption: Simplified 5-HT2A/2C receptor signaling pathway activated by this compound.

Conclusion

The analytical methods outlined in this document provide a strong foundation for the detection and quantification of this compound. While specific validated protocols for this compound are scarce, the adaptation of methods for structurally similar phenethylamines offers a reliable starting point for researchers and forensic scientists. The provided GC-MS and LC-MS/MS protocols, along with the illustrative workflows and pathway diagrams, serve as a comprehensive resource for the analytical challenges posed by emerging novel psychoactive substances. It is imperative that any laboratory implementing these methods performs a thorough in-house validation to ensure accuracy, precision, and reliability of their results.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]